(3-nitro-1H-pyrazol-5-yl)methanol
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Synthetic Chemistry
Pyrazole and its derivatives are a cornerstone of modern synthetic chemistry, valued for their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netglobalresearchonline.netnih.gov The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its metabolic stability and ability to participate in hydrogen bonding. researchgate.netnih.gov This has led to the development of numerous pyrazole-containing drugs with diverse therapeutic activities. nih.gov
The synthetic versatility of pyrazoles allows for the introduction of various functional groups at different positions on the ring, enabling fine-tuning of their physicochemical and biological properties. nih.gov Common synthetic strategies to access the pyrazole core include the condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr pyrazole synthesis) and 1,3-dipolar cycloaddition reactions. nih.govnih.gov
In the realm of medicinal chemistry, pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including:
Anticancer: They can act as inhibitors of various protein kinases, such as EGFR and VEGFR, which are crucial targets in cancer therapy. nih.govingentaconnect.com
Anti-inflammatory: The well-known drug Celecoxib features a pyrazole core and functions as a selective COX-2 inhibitor. ingentaconnect.com
Antimicrobial: Many pyrazole derivatives exhibit potent antibacterial and antifungal properties. nih.govorientjchem.org
Antiviral, antidepressant, and neuroprotective properties have also been reported. globalresearchonline.netnih.gov
Beyond pharmaceuticals, pyrazoles are integral to the development of agrochemicals, such as herbicides and fungicides, and advanced materials like fluorescent dyes and coordination complexes. globalresearchonline.netresearchgate.netjetir.org
Contextualization of (3-Nitro-1H-pyrazol-5-yl)methanol within Pyrazole Research
This compound is a specific substituted pyrazole that holds potential as a valuable intermediate in synthetic chemistry. Its structure is characterized by a pyrazole ring substituted with a nitro group (-NO₂) at the 3-position and a methanol (B129727) group (-CH₂OH) at the 5-position. The presence of these two functional groups on the pyrazole scaffold makes it a bifunctional building block.
The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the pyrazole ring. This feature is of particular interest in the synthesis of energetic materials, where nitrated heterocyclic compounds are often sought for their high energy density. researchgate.net Research into nitrated pyrazoles has explored their potential as energetic salts. lobid.org
Simultaneously, the methanol group provides a reactive handle for a variety of synthetic transformations. It can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This allows for the incorporation of the (3-nitro-1H-pyrazol-5-yl) moiety into larger, more complex molecules. This dual functionality makes this compound a precursor for creating diverse molecular architectures, potentially leading to new therapeutic agents or materials with novel properties. While specific research on this compound is not extensively documented in mainstream literature, its structural motifs are found in compounds investigated for various biological activities. For instance, other substituted pyrazoles are being explored as inhibitors of immune cytopenias. acs.org
Below is a data table with information for this compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1844857-53-9 |
| Molecular Formula | C₄H₅N₃O₃ |
| Molecular Weight | 143.10 g/mol |
| Synonyms | (5-nitro-1H-pyrazol-3-yl)methanol |
Classical Synthetic Approaches to Pyrazole Scaffolds
The foundational methods for pyrazole synthesis have been refined over more than a century and typically involve the condensation of a binucleophilic hydrazine (B178648) source with a 1,3-dielectrophilic species. These classical approaches remain highly relevant due to their reliability and broad substrate scope.
Cyclization Reactions for Pyrazole Ring Formation
The cyclocondensation reaction is the most prevalent strategy for constructing the pyrazole ring. This approach involves the reaction of a hydrazine derivative with a three-carbon component that possesses electrophilic centers at the 1- and 3-positions.
A robust method for pyrazole synthesis involves the reaction of hydrazine hydrate (B1144303) with 1,3-dicarbonyl compounds. This reaction, often referred to as the Knorr pyrazole synthesis, is a straightforward and efficient way to obtain polysubstituted pyrazoles. mdpi.comwikipedia.org The reaction proceeds through the initial formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A key variation of this method utilizes 1,3-diketonic Michael adducts as the 1,3-dielectrophilic partner. These adducts can be prepared through the Michael addition of a 1,3-dicarbonyl compound to an activated alkene, such as a nitroalkene. The subsequent reaction of these adducts with hydrazine hydrate provides a direct route to functionalized pyrazoles.
Reaction Scheme:

| Reactant A (1,3-Diketone) | Reactant B (Nitroalkene) | Michael Adduct | Resulting Pyrazole |
| Acetylacetone | Nitrostyrene | 3-(1-Nitro-2-phenylethyl)pentane-2,4-dione | 3,5-Dimethyl-4-(1-nitro-2-phenylethyl)-1H-pyrazole |
| Dibenzoylmethane | 2-Nitropropene | 1,3-Diphenyl-2-(2-nitropropyl)propane-1,3-dione | 4-(2-Nitropropyl)-1H-pyrazole-3,5-diyl)bis(phenylmethanone) |
Table 1: Examples of Pyrazoles Synthesized from 1,3-Diketonic Michael Adducts
Acetylenic ketones are valuable precursors for the synthesis of pyrazoles. The reaction with hydrazine derivatives has been a known process for over a century, offering a direct route to the pyrazole core. mdpi.comnih.gov This cyclocondensation reaction can, however, lead to the formation of a mixture of two regioisomers, depending on the initial site of nucleophilic attack by the hydrazine on the acetylenic ketone. nih.govmdpi.com
The reaction of diacetylene ketones with phenylhydrazine, for instance, has been shown to produce a mixture of regioisomeric pyrazoles. nih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on both the acetylenic ketone and the hydrazine derivative.
Reaction Scheme:

| Acetylenic Ketone | Hydrazine Derivative | Resulting Pyrazole(s) |
| 1-Phenylprop-2-yn-1-one | Hydrazine hydrate | 5-Phenyl-1H-pyrazole and 3-Phenyl-1H-pyrazole |
| 1,4-Diphenylbut-2-yne-1,4-dione | Phenylhydrazine | 1,5-Diphenyl-3-(phenylethynyl)-1H-pyrazole and 1,3-Diphenyl-5-(phenylethynyl)-1H-pyrazole |
Table 2: Examples of Pyrazoles Synthesized from Acetylenic Ketones
Methylenemalononitriles and related activated methylene (B1212753) compounds are versatile building blocks in heterocyclic synthesis. Their reaction with hydrazines provides an efficient route to highly functionalized pyrazoles, particularly those bearing amino and cyano substituents. For example, a one-pot, four-component reaction involving hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile can be employed to synthesize pyranopyrazoles. mdpi.com
| Activated Methylene Compound | Hydrazine Derivative | Aldehyde | Resulting Pyrazole Derivative |
| Malononitrile | Hydrazine hydrate | Benzaldehyde | 6-Amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Ethyl cyanoacetate | Phenylhydrazine | 4-Chlorobenzaldehyde | 6-Amino-1-phenyl-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate |
Table 3: Examples of Pyrazole Derivatives from Reactions Involving Malononitriles
A wide variety of condensation protocols have been developed for pyrazole synthesis, often utilizing catalysts to improve efficiency and regioselectivity. The classic Knorr synthesis, the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a fundamental method. mdpi.comwikipedia.org This reaction can be catalyzed by acids or bases.
Modern variations often employ solid-phase catalysts or microwave irradiation to enhance reaction rates and yields. For example, Amberlyst-70, a resinous catalyst, has been used for the aqueous synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. mdpi.com Another approach involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine. mdpi.com
Multicomponent reactions (MCRs) have also emerged as powerful tools for the one-pot synthesis of complex pyrazole derivatives from simple starting materials. nih.govbeilstein-journals.org These reactions offer high atom economy and procedural simplicity.
Nitroalkene Precursor Chemistry in Pyrazole Synthesis
Nitroalkenes are highly valuable and versatile precursors in the synthesis of a variety of heterocyclic compounds, including pyrazoles. rsc.org The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack, making them excellent Michael acceptors.
As mentioned in section 2.1.1.1, the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes generates 1,3-diketonic Michael adducts, which can then be cyclized with hydrazine to form pyrazoles. This strategy allows for the direct introduction of a nitroalkyl side chain onto the pyrazole ring.
Furthermore, nitroalkenes can participate in [3+2] cycloaddition reactions with diazo compounds to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. This approach provides a route to pyrazoles with different substitution patterns. The reaction of N-arylhydrazones with nitroolefins has also been shown to be a regioselective method for the synthesis of 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles. organic-chemistry.org
The versatility of the nitro group also allows for its subsequent transformation into other functional groups, such as amines, providing further avenues for the diversification of pyrazole derivatives.
An exploration of the synthetic routes toward this compound and its analogs reveals a diverse array of chemical strategies. These methodologies range from classical organic reactions to modern catalytic and energy-assisted techniques, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact. This article details specific synthetic approaches, focusing on the formation and functionalization of the nitro-pyrazole scaffold.
Structure
3D Structure
Properties
IUPAC Name |
(3-nitro-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-2-3-1-4(6-5-3)7(9)10/h1,8H,2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBNQNCHAUDZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NN=C1[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Selectivity in 3 Nitro 1h Pyrazol 5 Yl Methanol Chemistry
Mechanistic Pathways of Pyrazole (B372694) Ring Cyclization
The formation of the pyrazole ring, the core of (3-nitro-1H-pyrazol-5-yl)methanol, can be achieved through several synthetic routes, with the most common being the cyclocondensation of a 1,3-difunctional compound with hydrazine (B178648) and its derivatives.
The Knorr pyrazole synthesis, first reported in 1883, remains a primary method for pyrazole formation. nih.gov This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.govjk-sci.com The general mechanism proceeds via an initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups, forming a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting five-membered ring intermediate, a pyrazoline, then undergoes dehydration (aromatization) to yield the stable pyrazole ring. youtube.com An acid catalyst is often employed to facilitate the dehydration steps. jk-sci.com
A significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as the precursor to this compound, is controlling regioselectivity. nih.gov When an unsymmetrical 1,3-dicarbonyl compound reacts with hydrazine, two constitutional isomers can be formed, depending on which nitrogen atom of the hydrazine attacks which carbonyl group first. nih.gov The regiochemical outcome is influenced by factors such as the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions, including solvent and pH. nih.govrsc.org For instance, in the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates, the choice of solvent was found to play a significant role, with pyridine (B92270) favoring the formation of the N1-substituted isomer. rsc.org
Another powerful method for constructing the pyrazole ring is through [3+2] cycloaddition reactions. organic-chemistry.org These reactions involve a three-atom component (like a diazoalkane or a nitrilimine) reacting with a two-atom component (an alkene or alkyne). For example, nitrilimines, often generated in situ from hydrazonyl chlorides, react with alkynes in a Huisgen 1,3-dipolar cycloaddition to form pyrazoles. nih.gov A stepwise mechanism involving nucleophilic attack followed by cyclization and elimination has also been proposed for the reaction between hydrazones and nitroolefins, which offers high regioselectivity based on the differing nucleophilicity of the hydrazone's nitrogen and carbon atoms. organic-chemistry.org
More recent developments include iodine-catalyzed methods, such as the denitrative imino-diaza-Nazarov (DIDAN) cyclization, which uses α-nitroacetophenone derivatives and hydrazones to produce pyrazoles through a 4π-electrocyclization pathway. nih.govrsc.org
Table 1: Comparison of Common Pyrazole Synthesis Pathways This table is interactive. Hover over entries for more details.
| Synthesis Method | Key Reactants | General Mechanism | Key Features |
| Knorr Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Nucleophilic attack, cyclization, dehydration nih.govjk-sci.com | Well-established; can lead to regioisomeric mixtures with unsymmetrical diketones. nih.gov |
| [3+2] Cycloaddition | Nitrilimine + Alkyne/Alkene | Concerted or stepwise cycloaddition nih.govorganic-chemistry.org | High regioselectivity possible; versatile for constructing polysubstituted pyrazoles. organic-chemistry.org |
| From α,β-Unsaturated Ketones | Chalcone + Hydrazine | Michael addition, cyclization, oxidation researchgate.net | Forms pyrazoline intermediate which is then oxidized to the pyrazole. organic-chemistry.org |
| Iodine-Catalyzed Cyclization | α-Nitroacetophenone + Hydrazone | Imino-diaza-Nazarov 4π-electrocyclization nih.gov | One-pot protocol; proceeds via an enamine-iminium ion intermediate. rsc.org |
Influence of the Nitro Group as an Electron-Withdrawing Substituent
The nitro group (–NO₂) at the C3 position exerts a profound influence on the chemical properties of the pyrazole ring in this compound. As a powerful electron-withdrawing group, it significantly modulates the electron density distribution, acidity, and reactivity of the entire molecule.
The primary effect of the –NO₂ group is the strong inductive (-I) and resonance (-M) withdrawal of electron density from the pyrazole ring. This deactivation makes the ring less susceptible to electrophilic substitution compared to unsubstituted pyrazole. researchgate.net However, it can facilitate nucleophilic substitution reactions on the ring, particularly at positions ortho and para to the nitro group (in this case, C4 and C5).
This electron-withdrawing effect also increases the acidity of the pyrrole-like N-H proton. rsc.org By stabilizing the resulting pyrazolate anion through delocalization of the negative charge, the nitro group makes the proton more easily abstracted by a base. This enhanced acidity is a critical factor in N-alkylation and other reactions involving deprotonation of the ring nitrogen.
Furthermore, the electronic influence of the nitro group can extend to substituents on the ring. In a study on nitratoalkyl nitropyrazoles, it was observed that the presence of a nitro group on the pyrazole ring enhances the electron withdrawal to such an extent that it can lead to the cleavage of a nitratomethyl group from the ring nitrogen. mdpi.com This demonstrates that the –NO₂ group can destabilize certain side chains, a crucial consideration in the synthesis of derivatives. In the synthesis of nitro-substituted triaryl pyrazole derivatives, the nitro group is introduced onto a phenyl ring attached to the pyrazole core, showcasing its role as a key functional group in building complex molecular architectures. nih.gov
Table 2: Effects of the Nitro Group on Pyrazole Properties This table is interactive. Click on a property for a brief explanation.
| Property | Influence of the Nitro Group | Mechanistic Implication | Reference |
| Ring Electron Density | Decreases overall electron density | Deactivates the ring towards electrophilic attack. | researchgate.net |
| N-H Acidity | Increases acidity of the pyrrole-like proton | Facilitates deprotonation for N-functionalization reactions. | rsc.org |
| Reactivity of Ring Carbons | Activates ring for nucleophilic substitution | Allows for the introduction of nucleophiles at specific positions. | |
| Side Chain Stability | Can destabilize attached functional groups | May lead to cleavage of certain side chains (e.g., nitratomethyl). | mdpi.com |
Reactivity Profiles of Pyrazole Nitrogen Atoms
The pyrazole ring contains two vicinal nitrogen atoms with distinct chemical environments and reactivity, a feature central to the chemistry of this compound. These are often described as a "pyrrole-like" nitrogen and a "pyridine-like" nitrogen. nih.govrsc.org
Conversely, the N2 atom is the pyridine-like nitrogen. Its lone pair resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic sextet. youtube.com This makes the lone pair available for protonation, rendering this nitrogen atom basic. rsc.org
The presence of substituents on the pyrazole ring significantly modulates the properties of these nitrogen atoms. Electron-withdrawing groups, such as the nitro group in this compound, increase the acidity of the N1-H proton while decreasing the basicity of the N2 nitrogen. rsc.org This electronic tuning is critical for directing the regioselectivity of reactions. For example, in electrophilic additions like alkylation, the reaction typically occurs at the more nucleophilic (basic) N2 position. youtube.com However, under basic conditions that favor deprotonation of N1, the resulting pyrazolate anion can then react as a nucleophile, often leading to functionalization at N1. The regiochemical outcome of such reactions can be a complex function of the substrate's electronic properties, the nature of the electrophile, and the reaction conditions.
Stereochemical Control in Derivative Synthesis
Achieving stereochemical control in the synthesis of derivatives of this compound is essential for applications where specific three-dimensional arrangements are required, particularly in medicinal chemistry. While no specific studies on the asymmetric synthesis starting directly from this compound were identified, general strategies for the stereoselective synthesis of chiral pyrazole derivatives are well-established and can be applied. These methods typically involve asymmetric catalysis or the use of chiral auxiliaries. rsc.orgnih.gov
One prominent strategy involves the use of a chiral auxiliary. For instance, tert-butanesulfinamide can be condensed with an aldehyde to form a chiral sulfinylimine. Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, yields a chiral amine which can then be used to construct the pyrazole ring. nih.govrsc.org This approach allows for the creation of a stereocenter adjacent to one of the pyrazole's nitrogen atoms.
Asymmetric catalysis offers a more atom-economical approach. This can be divided into organocatalysis and metal catalysis:
Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas or squaramides, can activate substrates through hydrogen bonding to control the stereochemical outcome of a reaction. rsc.orguva.es For example, the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles has been achieved with high enantioselectivity using a thiourea (B124793) catalyst. rsc.org Similarly, chiral N-heterocyclic carbenes (NHCs) have been used to catalyze cycloaddition reactions to produce complex chiral pyrano[2,3-c]pyrazole systems. acs.org
Metal Catalysis: Chiral transition metal complexes are widely used to induce enantioselectivity. Rhodium-catalyzed asymmetric coupling of pyrazole derivatives with terminal allenes provides access to enantioenriched allylic pyrazoles. nih.gov Metal-catalyzed rsc.orgrsc.org-dipolar cycloadditions have also been developed for the enantioselective synthesis of pyrazolines, which are precursors to pyrazoles. nih.gov
These principles could be applied to this compound by, for example, performing an asymmetric transformation on the hydroxymethyl group or by using the pyrazole itself as a nucleophile in a catalyst-controlled asymmetric reaction to introduce a chiral substituent onto the N1 position.
Catalyst-Substrate Interactions and Kinetic Investigations
The synthesis and transformation of pyrazoles are often mediated by catalysts, and understanding the interactions between the catalyst and the substrates is key to optimizing reaction efficiency, selectivity, and rate. Kinetic and computational studies provide invaluable insights into these interactions and the underlying reaction mechanisms.
In the classic Knorr synthesis, acid catalysis is crucial for the final dehydration step to form the aromatic pyrazole ring. jk-sci.com More advanced catalytic systems have been developed to improve yields and control regioselectivity. For example, samarium(III) chloride (SmCl₃) has been shown to catalyze the acylation of β-ketoesters, which can then undergo cyclization with hydrazine in a one-pot process, where the Lewis acidic metal likely accelerates the reaction by coordinating to carbonyl groups. beilstein-journals.org
Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been applied to elucidate the mechanisms of pyrazole-forming cycloaddition reactions. In a study of the reaction between a nitropropene derivative and a nitrilimine, calculations showed that while two regioisomeric pathways were kinetically favorable, one was preferred, leading to a specific 5-nitropyrazole product after elimination. nih.gov Such computational investigations help rationalize experimentally observed regioselectivity and can predict the favorability of different reaction channels. nih.govrsc.org
Kinetic investigations have also shed light on reaction pathways. The electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole has been studied using low-valent titanium mediators. acs.orgacs.org Kinetic studies of related reductions have determined the relative reactivities of different Ti(III) species, providing a basis for selecting the optimal catalyst and conditions. acs.org The interaction is temperature-dependent; at low temperatures, the nitro group is selectively reduced to an amine, while at higher temperatures, a chlorinated byproduct is formed, highlighting a complex catalyst-substrate interaction that dictates the final product structure. acs.orgacs.org This demonstrates how a catalyst can selectively interact with one functional group (the nitro group) in the presence of others on a complex pyrazole scaffold.
Table 3: Examples of Catalysts in Pyrazole Chemistry This table is interactive. Hover over entries for more details.
| Catalyst System | Reaction Type | Role of Catalyst | Mechanistic Insight | Reference |
| Brønsted/Lewis Acids | Knorr Synthesis | Activates carbonyls, facilitates dehydration | Classic mechanism involving hydrazone/enamine intermediates. | jk-sci.com |
| Iodine | Denitrative Cyclization | Molecular Lewis acid catalyst | Proceeds via an imino-diaza-Nazarov 4π-electrocyclization. | rsc.org |
| Rhodium-Chiral Ligand | Asymmetric Allylation | Forms chiral metal complex to control stereochemistry | Enables regio- and enantioselective N-alkylation of pyrazoles. | nih.gov |
| Titanium(III) Species | Electrochemical Reduction | Electron transfer mediator | Selectively reduces the nitro group on the pyrazole ring. | acs.orgacs.org |
| Thiourea Organocatalyst | Asymmetric Michael Addition | Activates substrates via H-bonding | Controls enantioselectivity in the formation of new C-C bonds. | rsc.org |
Spectroscopic and Structural Elucidation Studies of 3 Nitro 1h Pyrazol 5 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in delineating the precise arrangement of atoms within the (3-nitro-1H-pyrazol-5-yl)methanol molecule. Both ¹H and ¹³C NMR spectra provide critical data for the assignment of each proton and carbon atom in the pyrazole (B372694) ring and its substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole C-H | ~7.0-8.0 | ~110-120 |
| Pyrazole C-NO₂ | - | ~150-160 |
| Pyrazole C-CH₂OH | - | ~145-155 |
| CH₂ | ~4.5-5.0 | ~55-65 |
| OH | Variable | - |
| NH | Variable | - |
Note: The values presented are estimations based on related structures and are subject to variation based on experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For this compound, with a chemical formula of C₄H₅N₃O₃, the expected exact mass can be calculated. 3wpharm.com
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| C₄H₅N₃O₃ | 144.0358 |
Note: The calculated exact mass is for the protonated molecule and serves as a benchmark for experimental determination.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify the functional groups present in a molecule and to probe its electronic transitions.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. The hydroxyl group (O-H) of the methanol (B129727) substituent will present a broad absorption band, and the N-H stretch of the pyrazole ring will also be evident. Carbon-hydrogen (C-H) and carbon-nitrogen (C=N) stretching vibrations within the pyrazole ring are also anticipated.
UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The presence of the nitro group and the pyrazole ring, which is an aromatic system, is expected to result in characteristic absorption maxima in the UV region. Studies on similar nitropyrazole compounds have shown absorption bands related to π → π* transitions. mdpi.com
Table 3: Expected IR and UV-Vis Absorption Bands for this compound
| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |
| IR | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |
| IR | N-H stretch (pyrazole) | 3100-3500 cm⁻¹ |
| IR | C-H stretch (aromatic) | 3000-3100 cm⁻¹ |
| IR | NO₂ asymmetric stretch | 1500-1560 cm⁻¹ |
| IR | NO₂ symmetric stretch | 1345-1385 cm⁻¹ |
| UV-Vis | π → π* transition | ~250-300 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related pyrazole derivatives provides insights into the expected structural features. nih.gov A crystallographic study would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups. These interactions play a crucial role in the packing of the molecules in the crystal lattice.
Vibrational Spectroscopy for Conformational and Tautomeric Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, is a valuable tool for studying the conformational and tautomeric equilibria of molecules. Pyrazole derivatives are known to exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. mdpi.comresearchgate.net This equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and the physical state (solid or solution).
In the case of this compound, two principal tautomers can exist: this compound and (5-nitro-1H-pyrazol-3-yl)methanol. Detailed analysis of the vibrational spectra, often in conjunction with computational modeling, can help to identify the predominant tautomeric form under specific conditions by examining the characteristic vibrational modes of the pyrazole ring and its substituents. researchgate.net
Computational and Theoretical Investigations of 3 Nitro 1h Pyrazol 5 Yl Methanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic structure of (3-nitro-1H-pyrazol-5-yl)methanol. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution and orbital energies. energetic-materials.org.cn The electronic structure is key to understanding the molecule's stability, reactivity, and spectroscopic properties.
A primary focus of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A larger gap generally implies greater stability and lower reactivity. nih.gov
Illustrative Electronic Properties of this compound
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.4 eV | Reflects chemical stability and reactivity. |
| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical findings for similar nitroaromatic heterocyclic compounds. Actual values would be determined by specific quantum chemical calculations.
Density Functional Theory (DFT) Studies of Reactivity and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity and stability of molecules like this compound. researchgate.net By calculating various electronic and energetic parameters, DFT can predict how the molecule will behave in chemical reactions. A common approach involves geometry optimization at a specific level of theory, such as B3LYP with a 6-31G(d,p) basis set, to find the most stable molecular structure. jocpr.com
From the optimized geometry and electronic structure, several global reactivity descriptors can be derived. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. epstem.net The electrophilicity index helps to classify the molecule as a potential electrophile.
The stability of this compound can be further assessed by calculating its heat of formation and by analyzing the bond dissociation energies of its various chemical bonds. The nitro group, being strongly electron-withdrawing, significantly influences the stability and reactivity of the pyrazole (B372694) ring. nih.gov
Illustrative DFT-Calculated Reactivity Descriptors for this compound
| Reactivity Descriptor | Formula | Illustrative Value | Implication |
| Ionization Potential (I) | I ≈ -EHOMO | 7.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 2.1 eV | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.7 eV | Resistance to deformation of electron cloud. |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.8 eV | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (μ=-χ) | 4.25 eV | Propensity to act as an electrophile. |
Note: These values are illustrative and derived from the electronic properties presented in the previous section. They are typical for related heterocyclic compounds.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of this compound in a condensed phase, such as in a solvent or a crystal lattice. eurasianjournals.com These simulations model the movement of atoms over time based on a force field that describes the potential energy of the system. acs.org
MD simulations can reveal how molecules of this compound interact with each other and with surrounding molecules. Key interactions that can be analyzed include hydrogen bonding, van der Waals forces, and π-π stacking interactions between the pyrazole rings. mdpi.comfrontiersin.org The methanol (B129727) group is a potential hydrogen bond donor and acceptor, while the nitro group and the pyrazole ring can also participate in various non-covalent interactions.
By analyzing the trajectories of the atoms, properties such as the radial distribution function (RDF) can be calculated. The RDF provides information about the probability of finding a neighboring atom at a certain distance from a reference atom, offering insights into the local structure of the system. dovepress.com These simulations are crucial for understanding the solvation process and the packing of molecules in a solid state.
Illustrative Intermolecular Interaction Energies for this compound Dimers
| Interaction Type | Illustrative Energy (kcal/mol) | Description |
| Hydrogen Bonding (O-H···N) | -5 to -8 | Interaction between the methanol hydroxyl group and a pyrazole nitrogen atom. |
| π-π Stacking | -2 to -4 | Interaction between the aromatic rings of two pyrazole molecules. |
| van der Waals Interactions | -1 to -3 | General attractive forces between molecules. |
Note: The energy values are illustrative and represent typical ranges for such interactions in similar heterocyclic systems.
Prediction of Spectroscopic Parameters via Computational Models
Computational models, particularly DFT, are widely used to predict the spectroscopic parameters of molecules, which can then be compared with experimental data to confirm the molecular structure. researchgate.net For this compound, these predictions include infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.
The calculation of vibrational frequencies helps in the assignment of the peaks observed in an experimental IR spectrum. jocpr.com The predicted frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of bonds. For this compound, characteristic vibrations would include the N-H stretch of the pyrazole ring, the O-H stretch of the methanol group, and the symmetric and asymmetric stretches of the nitro group.
Similarly, NMR chemical shifts for ¹H and ¹³C nuclei can be calculated. These theoretical shifts are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule. The chemical environment of each nucleus, influenced by factors like electron density and the presence of neighboring functional groups, determines its chemical shift.
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Functional Group | Illustrative Predicted Value |
| IR Frequency (cm⁻¹) | N-H stretch (pyrazole) | ~3400 |
| O-H stretch (methanol) | ~3500 | |
| C=N stretch (pyrazole) | ~1600 | |
| NO₂ asymmetric stretch | ~1550 | |
| NO₂ symmetric stretch | ~1350 | |
| ¹³C NMR Chemical Shift (ppm) | C-NO₂ | ~150 |
| C-CH₂OH | ~145 | |
| CH₂OH | ~60 | |
| ¹H NMR Chemical Shift (ppm) | N-H | ~13.0 |
| Pyrazole-H | ~6.5 | |
| CH₂ | ~4.7 | |
| OH | ~5.5 |
Note: These are illustrative values based on computational studies of similar functionalized pyrazoles. jocpr.comresearchgate.net Actual values may vary depending on the specific computational method and experimental conditions.
Reaction Pathway Energetics and Transition State Characterization
Computational chemistry provides essential tools for exploring the energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net
DFT calculations can be used to determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. This is achieved by locating the transition state structure, which is a first-order saddle point on the potential energy surface. The characterization of the transition state, including its geometry and vibrational frequencies (one of which will be imaginary), provides insight into the mechanism of the reaction. researchgate.net
For this compound, potential reactions for computational study could include the oxidation of the methanol group, electrophilic substitution on the pyrazole ring, or reactions involving the nitro group. Understanding the energetics of these pathways is crucial for predicting the chemical behavior of the compound and for designing synthetic routes. nih.gov
Illustrative Energetics for a Hypothetical Oxidation of the Methanol Group
| Parameter | Illustrative Energy (kcal/mol) | Description |
| Energy of Reactants | 0.0 (Reference) | This compound + Oxidant |
| Energy of Transition State | +15 to +25 | The energy barrier for the reaction. |
| Energy of Products | -10 to -20 | 3-nitro-1H-pyrazole-5-carbaldehyde + Reduced Oxidant |
| Reaction Enthalpy (ΔH) | -10 to -20 | The overall energy change of the reaction. |
Note: These values are purely illustrative for a hypothetical reaction and serve to demonstrate the type of information that can be obtained from reaction pathway analysis.
Advanced Applications in Organic Synthesis and Chemical Research
(3-Nitro-1H-pyrazol-5-yl)methanol as a Versatile Synthetic Building Block
The strategic placement of a nitro group, a hydroxymethyl group, and a reactive pyrazole (B372694) core makes this compound a highly valuable and versatile building block in organic synthesis. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyrazole ring, while the hydroxymethyl group offers a convenient handle for various chemical transformations.
One of the primary applications of this compound is in the synthesis of more complex substituted pyrazoles. The hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups. For instance, this compound can be reduced to (5-amino-1H-pyrazol-3-yl)methanol, a key intermediate in the synthesis of various biologically active molecules. easycdmo.com This reduction is typically achieved using reagents like ammonium (B1175870) formate (B1220265) with palladium on carbon under microwave irradiation. easycdmo.com
The pyrazole nitrogen atoms also offer sites for N-alkylation or N-arylation, further expanding the synthetic possibilities. This versatility allows chemists to introduce a wide range of substituents and build molecular complexity from a readily available starting material.
Precursors for Complex Heterocyclic Architectures
The inherent reactivity of this compound makes it an excellent precursor for the construction of more complex heterocyclic architectures. The pyrazole ring itself can be a part of a larger, fused heterocyclic system, or it can be a substituent on another heterocyclic core.
For example, the amino derivative, (5-amino-1H-pyrazol-3-yl)methanol, derived from this compound, can be reacted with dichloropyrimidines to yield pyrazolyl-aminopyrimidine derivatives. easycdmo.com These types of compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. The reaction involves the nucleophilic substitution of one of the chlorine atoms on the pyrimidine (B1678525) ring by the amino group of the pyrazole. easycdmo.com
Furthermore, the nitro group can participate in cyclization reactions. For instance, intramolecular reductive cyclization of a suitably substituted derivative of this compound could lead to the formation of fused pyrazolo-isoxazole or pyrazolo-oxazine ring systems. The ability to construct such diverse and complex heterocyclic scaffolds from a relatively simple starting material underscores the importance of this compound in modern synthetic chemistry.
Development of Chemical Probes and Reagents in Research
The unique electronic and structural features of the this compound scaffold are being harnessed for the development of specialized chemical probes and reagents for research purposes. The nitro group can act as a reporter group in certain spectroscopic applications or as a handle for further functionalization to introduce fluorescent or other labeling tags.
Derivatives of nitropyrazoles are being investigated for their potential in creating novel energetic materials. nih.gov While not a direct application of this compound itself as a probe, the underlying nitropyrazole chemistry is crucial. nih.gov The energy content and sensitivity of these materials can be tuned by modifying the substituents on the pyrazole ring. nih.gov
Ligand Design for Chemical Biology Research
In the field of chemical biology, the design of specific ligands that can interact with biological targets is of paramount importance. nih.gov The pyrazole core is a well-established pharmacophore found in many biologically active compounds. The functional groups of this compound provide anchor points for creating a library of derivatives that can be screened for their binding affinity to proteins and other biomolecules.
The ability to modify both the pyrazole ring and the hydroxymethyl group allows for the systematic exploration of the chemical space around the pyrazole scaffold. This is a key strategy in ligand-based drug design, where the goal is to optimize the interactions between a small molecule and its biological target. nih.govsemanticscholar.org For instance, the hydroxymethyl group can be used to attach the pyrazole moiety to a larger molecular framework or a solid support for use in high-throughput screening assays. The nitro group, with its strong electron-withdrawing properties, can influence the pKa of the pyrazole ring and its hydrogen bonding capabilities, which are critical for molecular recognition.
Recent research has highlighted the importance of 1,3,5-trisubstituted-1H-pyrazole derivatives as potential anticancer agents that target apoptotic pathways. nih.govresearchgate.net While not directly starting from this compound, these studies underscore the therapeutic potential of the substituted pyrazole scaffold in designing molecules that can modulate protein-protein interactions, such as the inhibition of Bcl-2. nih.govresearchgate.net
Applications in Asymmetric Synthesis
While specific examples of the direct use of this compound in asymmetric synthesis are not extensively documented, its potential as a chiral ligand precursor is noteworthy. The hydroxymethyl group can be a starting point for the introduction of chirality. For example, enzymatic resolution or asymmetric oxidation could provide enantiomerically enriched building blocks.
Furthermore, the pyrazole nitrogen atoms can coordinate to metal centers. By attaching a chiral auxiliary to the pyrazole ring or the side chain, it is possible to create chiral ligands for asymmetric catalysis. These ligands could then be used to control the stereochemical outcome of a wide range of chemical reactions, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The development of new chiral pyrazole-based ligands is an active area of research, and this compound represents a potential starting material for such endeavors.
Contributions to Supramolecular Recognition Systems
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, is an excellent motif for building supramolecular assemblies. The nitro group and the hydroxymethyl group of this compound can also participate in hydrogen bonding and other non-covalent interactions, such as dipole-dipole and stacking interactions.
These properties make derivatives of this compound attractive components for the design of molecular receptors and sensors. For example, a molecule containing this pyrazole unit could be designed to selectively bind to a specific guest molecule through a network of hydrogen bonds. The binding event could then be signaled by a change in a spectroscopic property, such as fluorescence or color. The modular nature of this building block allows for the rational design of complex host-guest systems with tailored recognition properties.
Role in Material Science Research
The application of this compound and its derivatives is also emerging in the field of material science. The high nitrogen content and the presence of the energetic nitro group in nitropyrazole derivatives make them of interest in the development of advanced energetic materials. nih.gov These materials can have applications as explosives or propellants. The thermal stability and energetic performance of these compounds can be fine-tuned by altering the substitution pattern on the pyrazole ring. nih.gov
Furthermore, pyrazole-based compounds can be used as ligands to create metal-organic frameworks (MOFs). researchgate.net These materials are highly porous and have potential applications in gas storage, catalysis, and separation. The functional groups on this compound could be used to anchor the pyrazole unit to the metal clusters that form the nodes of the MOF structure. The nitro group could also be used to modify the electronic properties of the resulting framework.
Below is a table summarizing the key applications and research areas discussed:
| Application Area | Specific Role of this compound and its Derivatives | Key Research Focus |
| Organic Synthesis | Versatile building block for substituted pyrazoles. | Development of new synthetic methodologies and intermediates. |
| Medicinal Chemistry | Precursor for complex heterocyclic architectures with potential biological activity. | Design and synthesis of novel drug candidates, particularly kinase inhibitors. |
| Chemical Probes | Scaffold for the development of labeled molecules and research reagents. | Creation of tools for studying biological processes and for analytical applications. |
| Chemical Biology | Core structure for ligand design targeting biological macromolecules. | Exploration of structure-activity relationships and molecular recognition. |
| Asymmetric Synthesis | Potential precursor for chiral ligands. | Development of new catalysts for stereoselective transformations. |
| Supramolecular Chemistry | Building block for host-guest systems and molecular sensors. | Design of molecules with specific recognition and sensing capabilities. |
| Material Science | Component for energetic materials and metal-organic frameworks. | Creation of new materials with tailored properties for various applications. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of (3-nitro-1H-pyrazol-5-yl)methanol and its analogs is an area ripe for innovation, with a particular emphasis on green and sustainable methodologies. Current synthetic strategies for pyrazole (B372694) derivatives often involve multi-step processes that may utilize harsh reagents and organic solvents. shd-pub.org.rs Future research should focus on developing more environmentally benign and efficient synthetic pathways.
Key areas for development include:
One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions (MCRs) can significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. shd-pub.org.rs These strategies are atom-economical and operationally simple.
Green Solvents and Catalysts: The exploration of green solvents, such as water or bio-based solvents, and the use of recyclable or biodegradable catalysts can drastically reduce the environmental impact of the synthesis. nih.govijsdr.org For instance, the use of heterogeneous catalysts could simplify product isolation and catalyst reuse. shd-pub.org.rs
Energy-Efficient Methods: Investigating microwave-assisted and ultrasound-assisted synthesis can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. shd-pub.org.rs3wpharm.com
Alternative Nitration and Functionalization Reagents: Research into safer and more selective nitrating agents to replace traditional mixed acid (HNO₃/H₂SO₄) systems would be beneficial. nih.gov Similarly, exploring enzymatic or biocatalytic approaches for the introduction of the hydroxymethyl group could offer a highly selective and sustainable alternative.
A comparative table of potential sustainable synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. shd-pub.org.rs | Design of novel MCRs incorporating the necessary functionalities. |
| Microwave/Ultrasound-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency. shd-pub.org.rs | Optimization of reaction conditions for specific transformations. |
| Green Catalysis | Reduced environmental impact, catalyst recyclability. nih.govijsdr.org | Development of novel heterogeneous or biocatalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of existing batch syntheses to continuous flow processes. |
Investigation of Undiscovered Reactivity Patterns and Transformations
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nitro group significantly influences the acidity of the N-H proton and the reactivity of the pyrazole ring, while the hydroxymethyl group offers a site for further functionalization.
Future research should investigate:
N-H Functionalization: The acidic N-H bond is a prime site for introducing a wide array of substituents, which can be used to modulate the compound's physical and chemical properties. nih.gov
Reactions of the Hydroxymethyl Group: The primary alcohol can undergo various transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification, providing access to a diverse range of derivatives.
Nucleophilic Aromatic Substitution: The nitro-activated pyrazole ring may be susceptible to nucleophilic substitution reactions, allowing for the displacement of the nitro group and the introduction of other functionalities. researchgate.net
Reduction of the Nitro Group: The reduction of the nitro group to an amino group would yield (3-amino-5-hydroxymethyl-1H-pyrazol-1-yl)methanol, a versatile intermediate for the synthesis of fused heterocyclic systems and other complex molecules.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, offering pathways to novel polycyclic compounds. nih.gov
Application of Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and potential applications. While standard spectroscopic techniques are routinely used, the application of more advanced methods can provide deeper insights.
Future spectroscopic studies could include:
Multinuclear and Multidimensional NMR Spectroscopy: In-depth 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC) NMR studies are essential for unambiguous structure elucidation and for studying tautomeric equilibria. researchgate.netrsc.orgchemicalbook.comresearchgate.nethmdb.ca
High-Resolution Mass Spectrometry (HRMS): Detailed fragmentation studies using techniques like ESI-MS/MS can help to understand the gas-phase chemistry of the molecule and to identify unknown derivatives. capes.gov.brnih.govnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction studies would provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Computational Spectroscopy: Combining experimental data with theoretical calculations (e.g., DFT) of NMR chemical shifts and IR vibrational frequencies can aid in spectral assignment and provide a more profound understanding of the molecule's electronic structure. nih.gov
A table summarizing the potential insights from advanced spectroscopic techniques:
| Technique | Information Gained | Research Application |
| Multidimensional NMR | Unambiguous structural assignment, tautomer identification. researchgate.netnih.gov | Characterization of new derivatives and reaction products. |
| High-Resolution Mass Spectrometry | Precise mass determination, fragmentation pathways. capes.gov.brnih.gov | Identification of intermediates and byproducts in reactions. |
| X-ray Crystallography | Definitive solid-state structure, intermolecular interactions. | Understanding crystal packing and solid-state properties. |
| Computational Spectroscopy | Prediction of spectroscopic data, electronic structure analysis. nih.gov | Aiding spectral interpretation and understanding reactivity. |
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. These tools can be leveraged to accelerate the discovery and development of new molecules based on the this compound scaffold.
Potential applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a particular biological activity is identified for derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts. shd-pub.org.rsnih.govijsdr.orgnih.govacs.org
Prediction of Physicochemical Properties: ML models can be trained to predict key properties such as solubility, stability, and reactivity, which can help in the early stages of compound design.
Reaction Prediction and Optimization: AI tools can be used to predict the outcomes of unknown reactions and to suggest optimal reaction conditions, saving time and resources in the laboratory. nih.govnih.govrsc.orgchemrxiv.orgresearchgate.net
De Novo Molecular Design: Generative models can be employed to design novel molecules based on the this compound scaffold with desired properties.
Exploration of New Chemical Space through Directed Derivatization
The strategic functionalization of this compound can lead to the exploration of new areas of chemical space and the discovery of molecules with novel properties and applications.
Key derivatization strategies include:
Synthesis of Energetic Materials: Nitropyrazoles are a well-known class of energetic materials. nih.gov The presence of the nitro group and the potential for introducing further energetic functionalities (e.g., azido (B1232118) or nitrato groups) through the hydroxymethyl and N-H positions makes this scaffold a promising starting point for the synthesis of new, high-performance, and potentially melt-castable explosives. mdpi.com
Development of Agrochemicals and Pharmaceuticals: The pyrazole core is a common feature in many biologically active compounds, including pesticides and pharmaceuticals. nih.govtsijournals.com Systematic derivatization of this compound and subsequent biological screening could lead to the discovery of new lead compounds.
Creation of Novel Ligands: The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxymethyl group can act as coordination sites for metal ions. Derivatization to create more complex ligand systems could lead to new catalysts, sensors, or materials with interesting magnetic or optical properties.
Functionalization for Materials Science: The pyrazole unit can be incorporated into larger polymeric or supramolecular structures to create materials with specific properties, such as thermal stability, conductivity, or photoactivity.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of a wide range of novel and valuable chemical entities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-nitro-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nitration of pyrazole precursors followed by functionalization. For example, nitro groups can be introduced via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Methanol groups are introduced through nucleophilic substitution or reduction of ester intermediates (e.g., using NaBH₄ in ethanol at reflux) . Yield optimization requires monitoring pH, temperature, and stoichiometry of reagents like pyrrolidine or methylating agents .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for nitro (δ ~8–9 ppm for pyrazole protons) and methanol (δ ~4–5 ppm, broad) groups.
- FTIR : Confirm nitro (~1520 cm⁻¹, asymmetric stretching) and hydroxyl (~3300 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₅H₆N₃O₃, expected m/z 156.0411) .
Q. How does the nitro group influence the stability and reactivity of this compound?
- Methodological Answer : The nitro group is electron-withdrawing, reducing electron density on the pyrazole ring and increasing susceptibility to nucleophilic attack. Stability studies (TGA/DSC) show decomposition above 200°C, with nitro reduction (e.g., using H₂/Pd-C) yielding amino derivatives. Reactivity can be modulated by pH; acidic conditions stabilize the nitro group, while basic conditions may induce ring-opening .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2019) is critical. Refinement parameters (R-factor < 5%) and hydrogen bonding analysis (e.g., O–H···N interactions between methanol and nitro groups) confirm molecular packing. For example, intermolecular H-bonding distances of ~2.8 Å indicate stable crystal lattices .
Q. What strategies address contradictory data in the synthesis of nitro-pyrazole methanol derivatives?
- Methodological Answer : Contradictions (e.g., varying yields in nitro group introduction) require systematic analysis:
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation.
- Byproduct Identification : LC-MS or 2D NMR (COSY, HSQC) to detect side products like ring-opened species.
- Computational Validation : DFT calculations (e.g., Gaussian 16) to predict reaction pathways and transition states .
Q. How do substituent effects on the pyrazole ring alter hydrogen bonding and solubility?
- Methodological Answer : Substituents like methyl groups (e.g., 1,4-dimethyl derivatives) enhance hydrophobicity (logP increase by ~0.5 units), reducing aqueous solubility. Hydrogen bonding propensity (analyzed via Cambridge Structural Database) shows nitro and methanol groups form stronger H-bonds (~30 kJ/mol) than halogenated analogs, influencing crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
